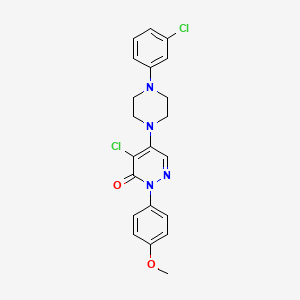
4-Chloro-5-(4-(3-chlorophenyl)piperazino)-2-(4-methoxyphenyl)-3(2H)-pyridazinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-5-(4-(3-chlorophenyl)piperazino)-2-(4-methoxyphenyl)-3(2H)-pyridazinone (CPCPMP) is a synthetic compound that has a wide range of applications in scientific research. It is a pyridazinone derivative that has been used in the synthesis of various organic compounds and in the study of various biochemical and physiological processes. This compound has been found to be useful in the study of enzyme inhibition and enzyme activation, as well as in the study of drug metabolism.
科学的研究の応用
4-Chloro-5-(4-(3-chlorophenyl)piperazino)-2-(4-methoxyphenyl)-3(2H)-pyridazinone has been used in a variety of scientific research applications. It has been used in the study of enzyme inhibition and enzyme activation, as well as in the study of drug metabolism. It has also been used in the synthesis of various organic compounds and in the study of various biochemical and physiological processes. It has been used in the study of the effects of various drugs on the human body, as well as in the study of various diseases.
作用機序
4-Chloro-5-(4-(3-chlorophenyl)piperazino)-2-(4-methoxyphenyl)-3(2H)-pyridazinone is thought to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2). It has been found to inhibit the activity of COX-2, which is involved in the synthesis of prostaglandins. Prostaglandins are hormones that play a role in the regulation of inflammation, pain, and other processes. In addition, 4-Chloro-5-(4-(3-chlorophenyl)piperazino)-2-(4-methoxyphenyl)-3(2H)-pyridazinone has been found to inhibit the activity of other enzymes, such as lipoxygenase and phospholipase A2.
Biochemical and Physiological Effects
4-Chloro-5-(4-(3-chlorophenyl)piperazino)-2-(4-methoxyphenyl)-3(2H)-pyridazinone has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, such as cyclooxygenase-2 (COX-2). In addition, it has been found to inhibit the activity of other enzymes, such as lipoxygenase and phospholipase A2. It has also been found to have an effect on the production of prostaglandins, which are hormones that play a role in the regulation of inflammation, pain, and other processes.
実験室実験の利点と制限
4-Chloro-5-(4-(3-chlorophenyl)piperazino)-2-(4-methoxyphenyl)-3(2H)-pyridazinone has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and is available in large quantities. In addition, it can be used in a variety of scientific research applications. However, one limitation is that it is not very stable and can degrade over time. In addition, it can be toxic if not handled properly.
将来の方向性
There are a number of potential future directions for the use of 4-Chloro-5-(4-(3-chlorophenyl)piperazino)-2-(4-methoxyphenyl)-3(2H)-pyridazinone in scientific research. One potential direction is to further investigate the biochemical and physiological effects of this compound. In addition, further research could be done to investigate the potential use of 4-Chloro-5-(4-(3-chlorophenyl)piperazino)-2-(4-methoxyphenyl)-3(2H)-pyridazinone in the treatment of various diseases. Additionally, further research could be done to investigate the potential use of 4-Chloro-5-(4-(3-chlorophenyl)piperazino)-2-(4-methoxyphenyl)-3(2H)-pyridazinone in the synthesis of various organic compounds. Finally, further research could be done to investigate the potential use of 4-Chloro-5-(4-(3-chlorophenyl)piperazino)-2-(4-methoxyphenyl)-3(2H)-pyridazinone in the study of drug metabolism.
合成法
4-Chloro-5-(4-(3-chlorophenyl)piperazino)-2-(4-methoxyphenyl)-3(2H)-pyridazinone can be synthesized using a variety of methods. One method involves the reaction of 4-chlorophenylpiperazine with 4-methoxyphenylacetic acid in the presence of sodium hydroxide. The reaction is then quenched with hydrochloric acid and the product is isolated by column chromatography. Another method involves the reaction of 4-chlorophenylpiperazine with 4-methoxyphenylacetic acid in the presence of sodium hydroxide, followed by the addition of sodium bicarbonate and the product is isolated by column chromatography.
特性
IUPAC Name |
4-chloro-5-[4-(3-chlorophenyl)piperazin-1-yl]-2-(4-methoxyphenyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20Cl2N4O2/c1-29-18-7-5-16(6-8-18)27-21(28)20(23)19(14-24-27)26-11-9-25(10-12-26)17-4-2-3-15(22)13-17/h2-8,13-14H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMVTVIZTGLSDMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C(=C(C=N2)N3CCN(CC3)C4=CC(=CC=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5-(4-(3-chlorophenyl)piperazino)-2-(4-methoxyphenyl)-3(2H)-pyridazinone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-[(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)carbamoyl]benzoate](/img/structure/B2910410.png)
![Tert-butyl N-methyl-N-[2-(methylsulfonimidoyl)ethyl]carbamate](/img/structure/B2910412.png)
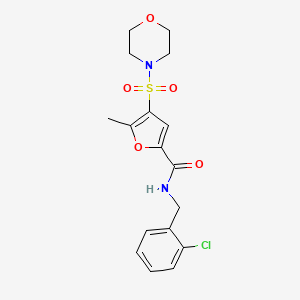
![N-[3-[2-acetyl-3-(1,3-benzodioxol-5-yl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2910416.png)
![N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2910417.png)
![2-[4-(2-chlorophenyl)piperazin-1-yl]-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2910418.png)
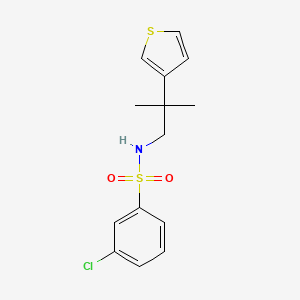
![2-[(4-Ethylbenzyl)sulfanyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole](/img/structure/B2910420.png)
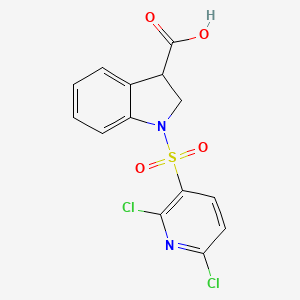


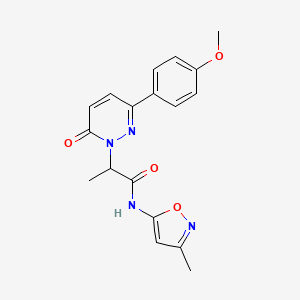
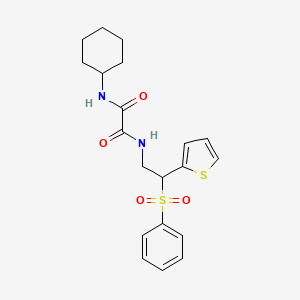
![2-((1'-((5-Ethylthiophen-2-yl)sulfonyl)-[1,4'-bipiperidin]-4-yl)oxy)thiazole](/img/structure/B2910433.png)